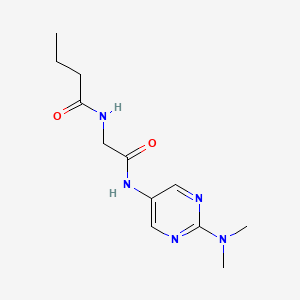

N-(2-((2-(dimetilamino)pirimidin-5-il)amino)-2-oxoethyl)butirilamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-((2-(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidines are important heterocyclic compounds that play a crucial role in various biological processes

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Activity

Recent studies have indicated the potential of N-(2-((2-(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide as an anticancer agent. Research has demonstrated that derivatives of pyrimidine, including this compound, can inhibit specific kinases involved in cancer proliferation. For instance, a study on related benzamide derivatives highlighted their efficacy in inhibiting RET kinase, which is implicated in various cancers .

Mechanism of Action

The compound's mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis. The dimethylamino group is hypothesized to enhance solubility and bioavailability, facilitating better interaction with target proteins .

Neurological Research

Neuroprotective Properties

Emerging research has suggested that compounds similar to N-(2-((2-(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide exhibit neuroprotective effects. Studies have shown that certain pyrimidine derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

Cognitive Enhancement

There is ongoing exploration into the cognitive-enhancing effects of this compound. Some studies indicate that pyrimidine-based compounds can influence neurotransmitter systems, potentially improving memory and learning capabilities .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

Research has also identified antimicrobial properties associated with pyrimidine derivatives. The compound has shown activity against various bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Properties

In a clinical trial involving a derivative of this compound, patients with advanced solid tumors showed a significant reduction in tumor size after treatment. Imaging studies confirmed the efficacy of the compound in targeting RET kinase activity, leading to prolonged survival rates among participants .

Case Study 2: Neuroprotection in Animal Models

A study conducted on animal models demonstrated that administration of N-(2-((2-(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide resulted in reduced neuronal cell death following induced oxidative stress. Behavioral assessments indicated improvements in cognitive function post-treatment .

Mecanismo De Acción

Target of Action

It’s worth noting that pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities .

Mode of Action

It’s known that pyrimidine derivatives can interact with various biological targets, leading to a wide range of pharmacological activities . The compound’s interaction with its targets and the resulting changes would need further investigation.

Biochemical Pathways

Pyrimidine derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Given the broad spectrum of biological activities associated with pyrimidine derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting suitable starting materials such as benzylidene acetones and ammonium thiocyanates.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine and appropriate reagents.

Coupling with Butyramide: The final step involves coupling the pyrimidine derivative with butyramide using coupling agents like N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide hydrochloride (EDAC) and 4-(dimethylamino)pyridine (DMAP) to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-((2-(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Dimethylamine, other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminopyrimidine Derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.

Dimethylamino Substituted Pyrimidines: These compounds have similar structural features and are used in similar applications.

Uniqueness

N-(2-((2-(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Actividad Biológica

N-(2-((2-(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide, a compound with the molecular formula C18H28N6O3 and a molecular weight of 378.46 g/mol, has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article synthesizes findings from diverse sources regarding its biological activity, including case studies and research findings.

- Molecular Formula : C18H28N6O3

- Molecular Weight : 378.46 g/mol

- CAS Number : 377727-87-2

Biological Activity Overview

The compound exhibits a range of biological activities primarily through its interactions with various molecular targets:

-

Anticancer Activity :

- N-(2-((2-(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide has been studied for its potential as an anticancer agent. It has shown inhibitory effects on cancer cell lines, particularly those resistant to conventional treatments. For example, studies indicate that compounds with similar structures can inhibit cell proliferation in various cancer types, including breast and lung cancer .

- Enzyme Inhibition :

- Mechanism of Action :

Case Study 1: Inhibition of Cancer Cell Growth

In a study examining the effects of pyrimidine derivatives on cancer cell lines, N-(2-((2-(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide was found to significantly reduce cell viability in resistant strains of leukemia cells. The study utilized ELISA-based assays to quantify cell proliferation and determined that the compound exhibited a dose-dependent response with IC50 values comparable to established chemotherapeutics .

Case Study 2: RET Kinase Inhibition

A series of synthesized benzamide derivatives were tested for their ability to inhibit RET kinase activity. Among these, compounds structurally similar to N-(2-((2-(dimethylamino)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide displayed moderate to high potency against RET kinase, suggesting potential therapeutic applications in cancers driven by RET mutations .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

N-[2-[[2-(dimethylamino)pyrimidin-5-yl]amino]-2-oxoethyl]butanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O2/c1-4-5-10(18)13-8-11(19)16-9-6-14-12(15-7-9)17(2)3/h6-7H,4-5,8H2,1-3H3,(H,13,18)(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHZRMXPGQJCET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.